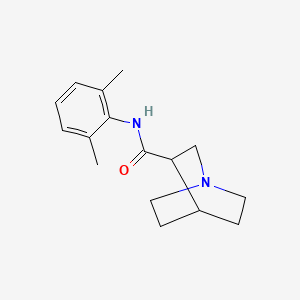
EO-122
Descripción
1-Azabicyclo[2.2.2]octane-3-carboxamide, N-(2,6-dimethylphenyl)-: is a compound that belongs to the class of carboxamides. Carboxamides are significant in organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and various bioactive products with anticancer, antifungal, and antibacterial properties . This compound features a bicyclic structure, which is a privileged structure found in many natural products .
Propiedades
Número CAS |
69267-68-1 |
|---|---|
Fórmula molecular |
C16H22N2O |
Peso molecular |
258.36 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide |
InChI |
InChI=1S/C16H22N2O/c1-11-4-3-5-12(2)15(11)17-16(19)14-10-18-8-6-13(14)7-9-18/h3-5,13-14H,6-10H2,1-2H3,(H,17,19) |
Clave InChI |
HCIRLKXASKPUHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C2CN3CCC2CC3 |
Números CAS relacionados |
23581-62-6 (mono-hydrochloride) |
Sinónimos |
2,6-dimethylanilide quinuclidine-3-carboxylic acid hydrochloride EO 122 EO 122 monohydrochloride EO-122 |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[2.2.2]octane-3-carboxamide, N-(2,6-dimethylphenyl)- can be achieved through catalytic and non-catalytic amidation of carboxylic acid substrates . The catalytic use of 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) has been shown to result in amide bond formation in good to excellent yields (72–95%) . The reaction typically involves the activation of the carboxylic acid to convert it into a more active intermediate, such as an anhydride, acyl imidazole, or acyl halide .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale amidation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Azabicyclo[2.2.2]octane-3-carboxamide, N-(2,6-dimethylphenyl)- undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 1-Azabicyclo[2.2.2]octane-3-carboxamide, N-(2,6-dimethylphenyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .
Biology and Medicine: The compound’s bioactive properties make it a potential candidate for drug development. It has shown promise in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .
Industry: In the industrial sector, this compound can be used in the production of various chemicals and materials. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Mecanismo De Acción
The mechanism by which 1-Azabicyclo[2.2.2]octane-3-carboxamide, N-(2,6-dimethylphenyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1,4-Diazabicyclo[2.2.2]octane (DABCO): A colorless, solid organic compound used as a base, catalyst, and reagent in organic synthesis.
1,5-Diazabicyclo[3.2.2]nonane: A compound with a lower symmetry and larger size compared to DABCO.
Uniqueness: 1-Azabicyclo[2.2.2]octane-3-carboxamide, N-(2,6-dimethylphenyl)- is unique due to its specific substitution pattern and bicyclic structure. This uniqueness contributes to its distinct reactivity and bioactivity, making it valuable in various scientific and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


